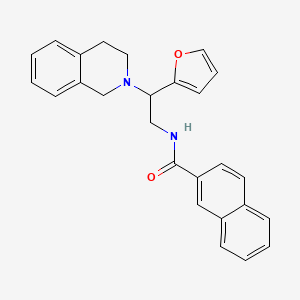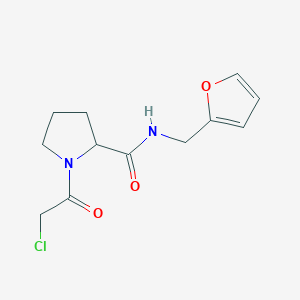
Tert-butyl 4-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, an azetidine moiety, and a pyrimidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the tert-butyl group is introduced via a reaction with tert-butyl chloroformate.
Azetidine Introduction: The azetidine moiety is incorporated through a nucleophilic substitution reaction, often using azetidine-1-carboxylate derivatives.
Pyrimidine Attachment: The pyrimidine group is attached via a coupling reaction, typically using pyrimidine-2-amine and appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production may involve similar steps but optimized for scale, including:
Batch or Continuous Flow Processes: To enhance yield and purity.
Catalysts and Solvents: Use of specific catalysts and solvents to improve reaction efficiency and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the azetidine moiety.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industry:
Material Science:
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The azetidine and pyrimidine groups are crucial for these interactions, providing specificity and affinity.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(2-oxoindolin-3-yl)piperidine-1-carboxylate: Similar in structure but with an indole group instead of the azetidine and pyrimidine.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Features an ethoxy group instead of the azetidine and pyrimidine.
Uniqueness:
Structural Complexity: The combination of the piperidine, azetidine, and pyrimidine groups makes it unique.
Its specific structure offers unique interactions in biological systems, making it a valuable compound for drug discovery and development.
This detailed overview provides a comprehensive understanding of tert-butyl 4-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)piperidine-1-carboxylate, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds
Propriétés
IUPAC Name |
tert-butyl 4-[2-oxo-2-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-19(2,3)27-18(26)23-9-5-14(6-10-23)11-16(25)24-12-15(13-24)22-17-20-7-4-8-21-17/h4,7-8,14-15H,5-6,9-13H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKSUQHTSNAFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![13-chloro-5-[2-(3-fluorophenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2659145.png)






![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1,3-thiazole-4-carbonyl)-1,4-diazepane](/img/structure/B2659155.png)
![1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2659156.png)
![4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2659159.png)


![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2659165.png)

